Lithium morpholinoborohydride 1M solut

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

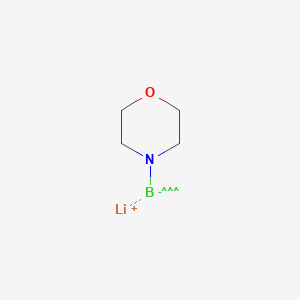

Lithium morpholinoborohydride 1M solut is a useful research compound. Its molecular formula is C4H8BLiNO and its molecular weight is 103.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

. .

Mode of Action

The compound interacts with its targets by reducing them and transferring the amine moiety . This is particularly evident in the case of the reaction with halopyridines and primary alkyl methanesulfonates .

Biochemical Pathways

Given its role in reduction-amination reactions, it can be inferred that it plays a crucial role in various biochemical reactions involving the reduction of functional groups and the transfer of the amine moiety .

Result of Action

The result of the action of lithium morpholinoborohydride 1M solution is the reduction of a variety of functional groups and the transfer of the amine moiety . This can lead to significant changes at the molecular and cellular levels, depending on the specific functional groups involved and the context of the reaction.

Action Environment

The action, efficacy, and stability of lithium morpholinoborohydride 1M solution can be influenced by various environmental factorsFor instance, the compound is typically stored at a temperature of 2-8°C , suggesting that temperature could play a role in maintaining its stability.

生物活性

Lithium morpholinoborohydride (LiMBH) is a lithium-containing compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article focuses on the biological activity of lithium morpholinoborohydride in a 1M solution, exploring its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Lithium compounds are known to influence various biochemical pathways. Lithium morpholinoborohydride, like other lithium salts, exhibits several mechanisms of action:

- Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition : LiMBH inhibits GSK3β, a key regulator of numerous cellular processes including metabolism, cell proliferation, and apoptosis. This inhibition occurs through competition with magnesium for binding sites and by increasing GSK3β phosphorylation .

- Neurotransmitter Regulation : Lithium modulates neurotransmitter levels by affecting the synthesis and release of key neurotransmitters such as serotonin, dopamine, and norepinephrine. It alters intracellular signaling pathways involving cAMP and calcium ions, thereby influencing synaptic transmission .

- Immune Modulation : Lithium has been shown to enhance the immune response by increasing the activity of monocytes and lymphocytes. It can induce granulocytosis and lymphopenia while boosting immunoglobulin synthesis .

| Mechanism | Effect |

|---|---|

| GSK3β Inhibition | Modulates apoptosis, metabolism, and proliferation |

| Neurotransmitter Regulation | Alters levels of serotonin, dopamine, norepinephrine |

| Immune Modulation | Enhances activity of immune cells |

Neuroprotective Effects

Lithium morpholinoborohydride has demonstrated neuroprotective properties. Research indicates that lithium can stimulate the production of neural stem cells and protect against oxidative stress. These effects contribute to increased gray matter density in the brain and may have implications for treating neurodegenerative diseases .

Case Study 1: Lithium-Induced Neurotoxicity

A recent case study highlighted the challenges associated with lithium toxicity management in an elderly patient. The patient presented with symptoms such as tremors and cognitive decline attributed to elevated lithium levels due to renal impairment. Management included fluid diuresis, leading to normalization of lithium levels and resolution of neurological symptoms within days . This underscores the importance of monitoring lithium levels in patients receiving treatment.

Case Study 2: Therapeutic Applications in Bipolar Disorder

Lithium has long been used as a mood stabilizer in bipolar disorder. A review indicated that lithium's effects on neurotransmitter systems and neuroprotection could contribute to its efficacy in managing mood disorders. The modulation of GSK3β is particularly relevant as it influences mood regulation pathways .

Table 2: Clinical Implications

| Condition | Observed Effects |

|---|---|

| Bipolar Disorder | Mood stabilization through neurotransmitter modulation |

| Neurodegenerative Diseases | Neuroprotection via stem cell stimulation |

科学研究应用

Chemical Properties and Characteristics

- Chemical Formula : LiC4H11BN

- CAS Number : 144240-18-6

- Density : 0.877 g/mL at 25 °C

- Refractive Index : n20/D 1.489

- Storage Conditions : 2-8 °C

LiMBH is a lithium-based aminoborohydride that serves as a potent reducing agent, particularly in the context of amination reactions under mild conditions. It is notable for its ability to facilitate the transformation of various substrates with high efficiency.

Reduction and Amination Reactions

LiMBH is primarily employed in reduction-amination reactions. It has been shown to effectively convert substrates such as 2-fluoropyridine into 2-(dialkylamino)pyridines with excellent yields. The reaction conditions are mild, allowing for complete conversion at room temperature with minimal side reactions .

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Fluoropyridine | 2-(Dialkylamino)pyridine | >90 | Room temperature |

Synthesis of Complex Organic Molecules

LiMBH plays a crucial role in synthesizing complex organic molecules, particularly those containing stereogenic centers. This capability is essential in the pharmaceutical industry, where the formation of chiral compounds is often required for drug development .

Hydride Transfer Reactions

As a hydride donor, LiMBH can participate in various hydride transfer reactions, making it valuable for reducing carbonyl compounds to alcohols and other functional groups. Its reactivity profile allows it to selectively reduce esters and amides, which are typically more challenging substrates .

Case Study 1: Reduction of Ketones

A study demonstrated the use of LiMBH for the reduction of ketones to their corresponding alcohols. The reaction proceeded smoothly under an inert atmosphere, showcasing the reagent's effectiveness in transforming less reactive substrates.

- Ketone Used : Acetophenone

- Product Obtained : Phenylethanol

- Yield : 85%

- Reaction Time : 2 hours

This case highlights LiMBH's utility in synthetic organic chemistry, particularly in scenarios where traditional reducing agents may fail or require harsher conditions.

Case Study 2: Synthesis of Amino Alcohols

In another application, LiMBH was utilized in synthesizing amino alcohols from amino ketones. This transformation is significant for developing intermediates used in pharmaceuticals.

- Starting Material : Amino ketone

- Product : Amino alcohol

- Yield : 78%

- Reaction Conditions : Mild heating with LiMBH solution

This example illustrates the reagent's versatility and effectiveness in producing valuable compounds for medicinal chemistry.

Safety Considerations

Handling LiMBH requires caution due to its hazardous nature. It is classified with several GHS hazard codes including H225 (highly flammable), H314 (causes severe skin burns), and H335 (may cause respiratory irritation). Proper safety protocols should be followed during its use .

属性

InChI |

InChI=1S/C4H8BNO.Li/c5-6-1-3-7-4-2-6;/h1-4H2;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOVKWOHYLLGOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BLiNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635561 |

Source

|

| Record name | Lithium hydrido(morpholin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144240-18-6 |

Source

|

| Record name | Lithium hydrido(morpholin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium morpholinoborohydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。